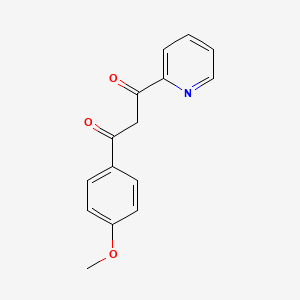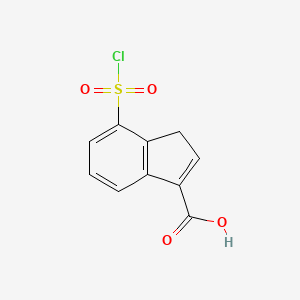![molecular formula C15H12N2O5 B14281404 3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid CAS No. 151800-65-6](/img/structure/B14281404.png)
3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid is a complex organic compound with a unique structure that includes a nitroaniline group, a cyclohexadiene ring, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the nitroaniline derivative. The key steps include:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroaniline.
Formation of the Ethylidene Group: The 4-nitroaniline is then reacted with acetaldehyde under acidic conditions to form the ethylidene derivative.
Cyclization: The ethylidene derivative undergoes cyclization with a suitable diene precursor to form the cyclohexadiene ring.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors for carboxylation, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding oxidized products.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols under appropriate conditions.
Major Products Formed
Reduction: 3-[1-(4-Aminoanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid.
Oxidation: Corresponding oxidized derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
3-[1-(4-Aminoanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid: A reduced form with an amino group instead of a nitro group.
3-[1-(4-Methoxyanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid: A derivative with a methoxy group.
Uniqueness
3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for a range of chemical modifications and interactions that are not possible with similar compounds.
特性
CAS番号 |
151800-65-6 |
|---|---|
分子式 |
C15H12N2O5 |
分子量 |
300.27 g/mol |
IUPAC名 |
4-hydroxy-3-[C-methyl-N-(4-nitrophenyl)carbonimidoyl]benzoic acid |
InChI |
InChI=1S/C15H12N2O5/c1-9(13-8-10(15(19)20)2-7-14(13)18)16-11-3-5-12(6-4-11)17(21)22/h2-8,18H,1H3,(H,19,20) |
InChIキー |
IJQJVFGXMBOGJB-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=CC(=C2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14281322.png)
![3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione](/img/structure/B14281331.png)

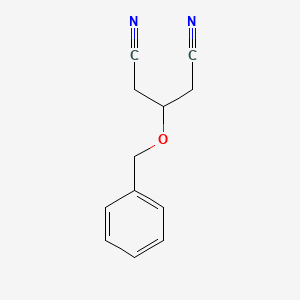
![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B14281350.png)
![(2R,5R)-1-benzyl-2-(2-chloroethyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B14281356.png)
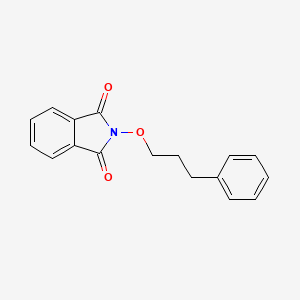
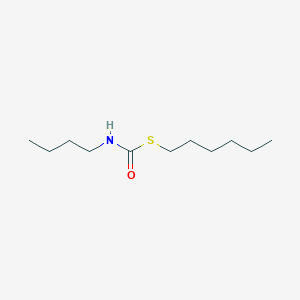
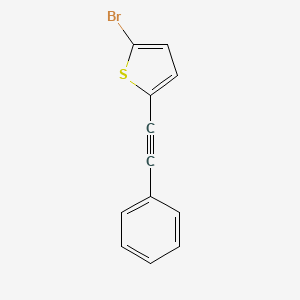
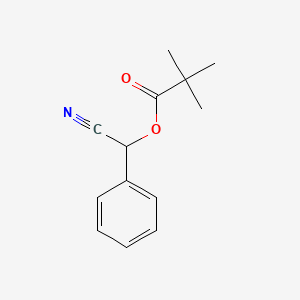
![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)
![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)
